molecular formula C13H7F5INO B13430650 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline

Cat. No.: B13430650
M. Wt: 415.10 g/mol
InChI Key: LWKKEHYIYSOCTJ-UHFFFAOYSA-N
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Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline (CAS 2244086-23-3) is a high-purity chemical intermediate with significant potential in pharmaceutical research and development. With a molecular formula of C13H7F5INO and a molecular weight of 415.10 g/mol, this compound is characterized by its unique structure featuring both fluorine and iodine substituents . The strategic incorporation of fluorine atoms is known to enhance the metabolic stability and influence the electron distribution of bioactive molecules, which can lead to improved pharmacokinetic profiles in drug candidates . Meanwhile, the iodine atom serves as an excellent synthetic handle for further structural diversification through metal-catalyzed cross-coupling reactions, making this aniline a versatile building block for constructing complex molecular architectures . This compound is of particular interest in the field of infectious disease research. It belongs to the structural class of N-aryl acetamides, which have been identified as potent inhibitors of Plasmodium falciparum asexual ring-stage parasites, the causative agent of malaria . Research into this chemotype aims to address the critical need for new antimalarials with novel mechanisms of action, especially in the face of emerging resistance to current front-line therapies like artemisinin combination therapies (ACTs) . The presence of the 2,6-difluoro-4-(trifluoromethyl)phenoxy moiety is a key structural feature that contributes to the antimalarial activity observed in this compound series. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C13H7F5INO

Molecular Weight

415.10 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline

InChI

InChI=1S/C13H7F5INO/c14-8-3-6(13(16,17)18)4-9(15)12(8)21-11-2-1-7(19)5-10(11)20/h1-5H,20H2

InChI Key

LWKKEHYIYSOCTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Halogenation (Iodination) of Aniline Derivative

  • Objective: Selective introduction of iodine at the 5-position of the aniline ring.
  • Typical Reagents: Iodine monochloride (ICl) or iodine with oxidizing agents.
  • Conditions: Controlled acidic environment, moderate temperature (e.g., 60–80 °C), and solvent such as dichloromethane or acetic acid.
  • Mechanism: Electrophilic aromatic substitution facilitated by the activating amino group directing iodination ortho/para to the NH2.
  • Optimization: Reaction temperature and iodine reagent stoichiometry are adjusted to maximize mono-iodination and minimize poly-substitution or side reactions.

Formation of Phenoxy Ether Linkage

  • Objective: Coupling of 5-iodoaniline with 2,6-difluoro-4-(trifluoromethyl)phenol to form the ether bond.
  • Common Method: Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
  • Alternative: Nucleophilic aromatic substitution (NAS) under basic conditions if the phenol is sufficiently activated.
  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: Typically 60–80 °C to balance reaction rate and selectivity.
  • Purification: Column chromatography or preparative HPLC to isolate the pure product.

Ammoniation and Halogenation of Precursors (Related Methods)

While direct synthesis of the target compound involves iodination and coupling, related preparation methods for intermediates such as 2,6-dichloro-4-(trifluoromethyl)aniline provide insights:

  • Starting from chlorobenzotrifluoride derivatives, halogenation followed by ammoniation under high pressure and temperature (e.g., 150–178 °C, 1.0–13.5 MPa) yields halogenated anilines with high efficiency.
  • Ammonia concentration (60–80%), reaction time (1–30 h), and temperature are optimized to maximize yield (~70–75%) and minimize waste.
  • Ammonia recovery systems are employed for sustainability.

Though these methods focus on chlorinated analogues, the principles apply to fluorinated and iodinated derivatives with appropriate modifications.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Yield (%) Notes
Iodination Iodine monochloride, acidic solvent 60–80 Atmospheric 70–85 Control to avoid poly-iodination
Phenoxy coupling (Mitsunobu) Triphenylphosphine, DEAD/DIAD, THF or DMF 60–80 Atmospheric 65–80 Requires dry conditions, inert atmosphere
Ammoniation (intermediate) Liquid ammonia, chlorobenzotrifluoride 150–178 1.0–13.5 70–75 High pressure reactor, ammonia recovery system

Analytical Characterization During Preparation

Research Discoveries and Industrial Considerations

  • The presence of electron-withdrawing fluorine and trifluoromethyl groups stabilizes the phenoxy ring and influences regioselectivity during coupling reactions.
  • Steric hindrance from 2,6-difluoro substituents enhances selectivity during nucleophilic substitution.
  • Industrial processes emphasize minimizing hazardous waste by recovering excess ammonia and using environmentally benign solvents.
  • Advances in catalyst-free ammoniation under controlled temperature and pressure improve yields and reduce costs.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Product/Intermediate Yield Range (%) References
1 Halogenation (Iodination) 5-amino-substituted aromatic compound Iodine monochloride, acidic solvent, 60–80 °C 5-iodoaniline derivative 70–85
2 Phenoxy Coupling 5-iodoaniline + 2,6-difluoro-4-(trifluoromethyl)phenol Mitsunobu reagents (PPh3, DEAD/DIAD), THF/DMF, 60–80 °C This compound 65–80
3 Ammoniation (for intermediates) Halogenated benzotrifluoride derivatives Liquid ammonia, 150–178 °C, 1–13.5 MPa Halogenated aniline intermediates 70–75

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted anilines .

Scientific Research Applications

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline involves its interaction with specific molecular targets. These interactions can inhibit or activate various biochemical pathways. For instance, in medicinal applications, it may inhibit enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Halogen Substitution

The compound shares structural motifs with several halogenated derivatives:

  • 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline (CAS 2244083-60-9): Differs by replacing iodine with bromine at the 5-position and adding a fluorine substituent. Molecular weight: ~452.09 g/mol (calculated from analogous structures) .
  • 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline (CAS 2244086-16-4): Features a trifluoromethoxy group instead of iodine, increasing hydrophobicity. Molecular formula: C₁₄H₆BrF₈NO₂ .
  • Diphenylamine analogs (e.g., tofenamic acid): Share the diphenyl ether backbone but lack iodine and trifluoromethyl groups.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline C₁₃H₆F₅INO₂* ~454.0 (calculated) Iodine (C5), CF₃ (phenoxy)
3-Bromo-5-fluoro analog C₁₃H₆BrF₅NO₂ 452.09 Bromine (C3), Fluorine (C5)
3-Bromo-5-(trifluoromethoxy) analog C₁₄H₆BrF₈NO₂ 452.09 Trifluoromethoxy (C5)

*Inferred from structural analogs; experimental data unavailable in cited sources.

Research Findings and Implications

While direct studies on this compound are absent in the reviewed literature, its structural analogs provide insights:

  • Halogen effects : Iodine’s larger atomic radius and polarizability may improve target binding compared to smaller halogens like fluorine .
  • Synthetic challenges : Introducing iodine requires careful optimization to avoid overhalogenation or side reactions .
  • Potential applications: Likely explored in drug discovery (e.g., kinase inhibitors or thyroid analogs) or as intermediates in fluorinated material synthesis.

Q & A

Q. What are the key synthetic pathways for 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline, and how are reaction conditions optimized?

The synthesis typically involves multi-step nucleophilic aromatic substitution (NAS) and coupling reactions. For example:

Halogenation : Introduce iodine at the 5-position of the aniline core using iodine monochloride (ICl) under controlled acidic conditions.

Phenoxy coupling : React the iodinated aniline with 2,6-difluoro-4-(trifluoromethyl)phenol via a Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the product, with reaction yields optimized by adjusting temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .

Q. What analytical methods are critical for characterizing this compound’s purity and structure?

  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., expected [M+H]+ ion for C₁₄H₇F₅INO₂: 450.94 g/mol).
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves aromatic protons (e.g., coupling constants for ortho-difluoro groups at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolves steric effects from the trifluoromethyl group and validates the iodine substitution pattern .

Q. How do the fluorine and trifluoromethyl groups influence the compound’s chemical stability and reactivity?

  • Electron-withdrawing effects : The trifluoromethyl group stabilizes the phenoxy ring via inductive effects, reducing susceptibility to electrophilic attack.
  • Steric hindrance : The 2,6-difluoro substituents restrict rotational freedom, enhancing regioselectivity in subsequent reactions (e.g., Suzuki couplings) .
  • Hydrogen bonding : The aniline NH₂ group participates in hydrogen bonding, influencing solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated aniline derivatives?

Discrepancies often arise from:

  • Purity variations : Trace impurities (e.g., unreacted iodine) can skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme concentrations (e.g., cytochrome P450 isoforms) may alter activity. Standardize protocols using controls like 5-fluoroaniline derivatives .
  • Structural analogs : Compare activity with bromo or chloro analogs (e.g., 5-bromo substitution reduces solubility but increases lipophilicity) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound?

  • Systematic substitution : Synthesize analogs with varying halogens (e.g., Br, Cl) at the 5-position and assess IC₅₀ values in kinase inhibition assays .
  • Computational modeling : Density functional theory (DFT) predicts electron density maps to correlate trifluoromethyl positioning with binding affinity (e.g., docking studies on EGFR tyrosine kinase) .
  • Data table :
Substituent Position Effect on LogP IC₅₀ (μM)
Iodo5+1.80.45
Bromo5+1.50.78
Chloro5+1.21.20

Data adapted from halogenated aniline studies

Q. How can reaction selectivity be improved during functionalization of the iodine substituent?

  • Protective groups : Temporarily block the aniline NH₂ with tert-butoxycarbonyl (Boc) to prevent undesired iodination side reactions .
  • Catalytic systems : Use Pd/Cu bimetallic catalysts for Ullmann-type couplings, which minimize dehalogenation side products .
  • Solvent optimization : Polar solvents (e.g., DMSO) enhance iodine’s leaving-group ability in nucleophilic substitutions .

Handling and Safety Considerations

Q. What safety protocols are essential for handling fluorinated and iodinated anilines?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize iodine residues with sodium thiosulfate before disposal .
  • Storage : Keep under inert gas (argon) at –20°C to prevent oxidative degradation .

Data Interpretation Challenges

Q. How should researchers address discrepancies in spectroscopic data for structurally similar compounds?

  • Cross-validate techniques : Combine ¹H/¹⁹F NMR with high-resolution MS to distinguish between positional isomers (e.g., 4- vs. 5-iodo substitution) .
  • Reference databases : Use CAS registry numbers (e.g., 2244087-39-4 for analogs) to compare spectral libraries .

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